3-(tert-Butylsulfonyl)azetidine hydrochloride
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Overview
Description
3-(tert-Butylsulfonyl)azetidine hydrochloride is a chemical compound with the molecular formula C7H16ClNO2S and a molecular weight of 213.73 g/mol It is a four-membered heterocyclic compound containing an azetidine ring substituted with a tert-butylsulfonyl group
Scientific Research Applications
3-(tert-Butylsulfonyl)azetidine hydrochloride has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(tert-Butylsulfonyl)azetidine hydrochloride, typically involves the formation of the azetidine ring through cyclization reactions. One common method is the cyclization of amino alcohols, which can be activated using various reagents to form the azetidine ring . The reaction conditions often involve the use of mild bases and solvents that facilitate the cyclization process while avoiding the use of toxic reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butylsulfonyl)azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted azetidines, which can be further utilized in synthetic applications .
Mechanism of Action
The mechanism of action of 3-(tert-Butylsulfonyl)azetidine hydrochloride involves its interaction with molecular targets through its azetidine ring and sulfonyl group. The ring strain in the azetidine ring makes it reactive, allowing it to participate in various chemical transformations. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered ring without the tert-butylsulfonyl group.
Aziridine: A three-membered ring with similar reactivity but higher ring strain.
Pyrrolidine: A five-membered ring with different reactivity and stability profiles.
Uniqueness
3-(tert-Butylsulfonyl)azetidine hydrochloride is unique due to the presence of the tert-butylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other azetidines. This makes it a valuable compound for specific synthetic and research applications .
Properties
IUPAC Name |
3-tert-butylsulfonylazetidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-7(2,3)11(9,10)6-4-8-5-6;/h6,8H,4-5H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVHNBYHPHPZAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CNC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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